molecular formula C25H31FNNaO6 B12579796 Desmethyl Hydroxy Cerivastatin Sodium Salt

Desmethyl Hydroxy Cerivastatin Sodium Salt

Cat. No.: B12579796
M. Wt: 483.5 g/mol
InChI Key: KFMSULPGROFJPL-FAEJSEJKSA-M
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Description

Desmethyl Hydroxy Cerivastatin Sodium Salt is a metabolite of Cerivastatin, a competitive inhibitor of HMG-CoA reductase. This compound is known for its role in lowering cholesterol levels by inhibiting the enzyme responsible for cholesterol synthesis in the liver .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desmethyl Hydroxy Cerivastatin Sodium Salt involves the demethylation of Cerivastatin. This process typically requires specific reagents and conditions to achieve the desired product. The exact synthetic route and reaction conditions are proprietary and often involve multiple steps, including protection and deprotection of functional groups, selective oxidation, and purification processes .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The process is optimized for cost-effectiveness and efficiency, often involving automated systems for monitoring and controlling reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Desmethyl Hydroxy Cerivastatin Sodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Desmethyl Hydroxy Cerivastatin Sodium Salt has various scientific research applications, including:

Mechanism of Action

Desmethyl Hydroxy Cerivastatin Sodium Salt exerts its effects by competitively inhibiting hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, the enzyme responsible for converting HMG-CoA to mevalonate. This inhibition leads to a decrease in cholesterol synthesis in hepatic cells, upregulation of LDL receptors, and increased hepatic uptake of LDL-cholesterol from the circulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Desmethyl Hydroxy Cerivastatin Sodium Salt is unique due to its specific metabolic pathway and its role as a metabolite of Cerivastatin. Its distinct chemical structure and metabolic properties make it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C25H31FNNaO6

Molecular Weight

483.5 g/mol

IUPAC Name

sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-[(2S)-1-hydroxypropan-2-yl]-2-propan-2-ylpyridin-3-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/C25H32FNO6.Na/c1-14(2)24-20(9-8-18(30)10-19(31)11-22(32)33)23(16-4-6-17(26)7-5-16)21(13-29)25(27-24)15(3)12-28;/h4-9,14-15,18-19,28-31H,10-13H2,1-3H3,(H,32,33);/q;+1/p-1/b9-8+;/t15-,18-,19-;/m1./s1

InChI Key

KFMSULPGROFJPL-FAEJSEJKSA-M

Isomeric SMILES

C[C@H](CO)C1=NC(=C(C(=C1CO)C2=CC=C(C=C2)F)/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C(C)C.[Na+]

Canonical SMILES

CC(C)C1=C(C(=C(C(=N1)C(C)CO)CO)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O.[Na+]

Origin of Product

United States

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